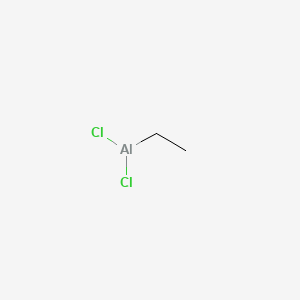

Ethylaluminum dichloride

説明

特性

IUPAC Name |

dichloro(ethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIZDWNSWGTKFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5AlCl2 | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027212 | |

| Record name | Aluminum, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl aluminum dichloride appears as a colorless to light-yellow heated liquid. Freezing point 90 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid; [Sullivan, p. 979] Clear yellow liquid; mp = 31 deg C; [HDSB] Clear deep yellow liquid; mp = 32 deg C; [MSDSonline] | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum, dichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

381 °F at 760 mmHg (USCG, 1999), 194 °C (Extrapolated) | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.227 at 95 °F (USCG, 1999) - Denser than water; will sink, 1.222 | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, yellow liquid | |

CAS No. |

563-43-9 | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylaluminum dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroethylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, dichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylaluminium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °F (USCG, 1999), 31 °C | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physical and chemical properties of Ethylaluminum dichloride

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylaluminum Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EADC) is a highly reactive organoaluminum compound with the chemical formula C₂H₅AlCl₂. It is a potent Lewis acid and plays a crucial role as a catalyst and co-catalyst in various chemical transformations.[1][2] Primarily recognized for its application in Ziegler-Natta polymerization for producing polyethylene (B3416737) and polypropylene, EADC's utility extends to Friedel-Crafts acylations, Diels-Alder reactions, and other areas of organic synthesis.[2][3][4] Its pyrophoric nature, igniting spontaneously upon exposure to air, and its violent reactivity with water necessitate specialized handling procedures under an inert atmosphere.[5][6] This guide provides a comprehensive overview of its core physical and chemical properties, handling protocols, and applications, serving as a technical resource for professionals in research and development.

Chemical Identifiers and Structure

| Identifier | Value | Reference |

| IUPAC Name | dichloro(ethyl)alumane | [7] |

| CAS Number | 563-43-9 | [7] |

| EC Number | 209-248-6 | [7] |

| UN Number | 3393 | [7] |

| Chemical Formula | C₂H₅AlCl₂ | [7] |

| SMILES | CC--INVALID-LINK--Cl | [7] |

| InChIKey | UAIZDWNSWGTKFZ-UHFFFAOYSA-L | [7] |

Physical Properties

This compound is a colorless to pale yellow liquid that solidifies at temperatures below 32°C.[5] Its physical properties can vary slightly based on purity and the presence of solvents. There are some discrepancies in reported density and boiling point values, likely due to different measurement conditions (e.g., pressure).

Table 3.1: Summary of Physical Properties

| Property | Value | Conditions/Notes | Reference |

| Molecular Weight | 126.95 g/mol | Computed | [7] |

| Appearance | Colorless to pale yellow liquid | Above 32°C | [5] |

| Melting Point | 32 °C (90 °F) | ||

| Boiling Point | 194 °C (381 °F) | at 760 mmHg | [8] |

| 115 °C | at 50 mmHg | ||

| Density | 1.207 g/mL | at 25 °C | |

| 1.200 g/cm³ | at 50 °C | [5] | |

| 1.227 g/mL | at 35 °C (95 °F) | [8] | |

| Vapor Pressure | 5 mmHg | at 60 °C | |

| Flash Point | -18 °C (-0.4 °F) | Closed cup | |

| Autoignition Temp. | Ignites spontaneously in air | At ambient temperature | [8] |

| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. Reacts violently with water and alcohols. | [3][5] |

Table 3.2: Thermochemical Properties

| Property | Value | Reference |

| Latent Heat of Fusion | 100.4 J/g | [5] |

| Heat of Hydrolysis | 2795 J/g | [5] |

| Specific Heat | 1.230 J/g·°C | [5] |

Chemical Properties and Reactivity

EADC's chemistry is dominated by its high reactivity, stemming from the polarized aluminum-carbon bond and the electron-deficient aluminum center.

Pyrophoricity and Reaction with Water

EADC is pyrophoric, meaning it ignites spontaneously on contact with air.[6] It also reacts violently with water and other protic sources (e.g., alcohols), liberating flammable ethane (B1197151) gas and forming corrosive hydrogen chloride fumes.[3][9] This extreme reactivity necessitates handling the compound under a dry, inert atmosphere such as nitrogen or argon.[5]

Caption: Violent hydrolysis of this compound.

Lewis Acidity and Catalytic Activity

As a strong Lewis acid, EADC readily accepts electron pairs from Lewis bases.[1] This property is the foundation of its catalytic activity. It activates substrates, particularly those containing carbonyl or ether functionalities, rendering them more susceptible to nucleophilic attack. This is the key principle behind its use in Friedel-Crafts acylations and Diels-Alder reactions, where it coordinates to the acyl halide or dienophile, respectively, lowering the energy of the transition state and accelerating the reaction.[1][2]

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.ucla.edu [chemistry.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Ethylaluminum dichloride CAS number and molecular structure

CAS Number: 563-43-9

This technical guide provides an in-depth overview of ethylaluminum dichloride (EADC), a versatile organoaluminum compound widely utilized in chemical synthesis and catalysis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, molecular structure, and key applications, including experimental protocols.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the temperature. It is a highly reactive and pyrophoric compound, igniting spontaneously in air and reacting violently with water.[1][2][3][4] It is soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons.[2]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source |

| Molecular Formula | C₂H₅AlCl₂ | [4][5][6][7] |

| Molecular Weight | 126.95 g/mol | [7] |

| CAS Number | 563-43-9 | [5][6][7] |

| Appearance | Colorless to pale yellow liquid/solid | [2][4][5][6] |

| Melting Point | 32 °C (90 °F) | [3][5] |

| Boiling Point | 194 °C (381 °F) at 760 mmHg | [1][5] |

| Density | 1.227 g/cm³ at 35 °C (95 °F) | [1][5] |

| Vapor Pressure | 7.0 hPa at 60 °C | [6] |

| 16.0 hPa at 80 °C | [6] | |

| 40 hPa at 100 °C | [6] | |

| 92 hPa at 120 °C | [6] | |

| Viscosity | 2.3 mPa·s at 30 °C | [6] |

| 1.9 mPa·s at 40 °C | [6] | |

| 3.7 mPa·s at 50 °C | [6] | |

| Heat of Hydrolysis | 2806 kJ/kg at 25 °C | [6] |

| Heat of Vaporization | 164 kJ/kg at 1 bar | [6] |

| Specific Heat | 1.23 J/g·K at 25 °C | [6] |

Molecular Structure

In the condensed phase and in non-coordinating solvents, this compound exists predominantly as a dimer with the formula (C₂H₅AlCl₂)₂.[4][5][8] The structure consists of two aluminum centers bridged by two chlorine atoms. This dimeric structure features a four-membered ring of alternating aluminum and chlorine atoms. Each aluminum atom is tetrahedrally coordinated, bonded to an ethyl group, a terminal chlorine atom, and two bridging chlorine atoms.[4][8]

Caption: Dimeric structure of this compound.

Experimental Protocols

This compound is a key reagent and catalyst in various organic transformations. Below are detailed methodologies for some of its significant applications.

Lewis Acid-Promoted [2+2] Cycloaddition

This protocol details the use of this compound as a Lewis acid to promote the cycloaddition of a ketene (B1206846) with an alkene. The following is adapted from a procedure published in Organic Syntheses.[9]

Reaction Scheme: Diphenylketene + Cyclopentene (B43876) --(EtAlCl₂)--> 7,7-Diphenylbicyclo[3.2.0]heptan-6-one

Materials:

-

Diphenylacetyl chloride

-

Cyclopentene

-

This compound (1 M solution in hexanes)

-

Anhydrous dichloromethane (B109758)

-

Diethyl ether

-

Hexanes

-

Deionized water

-

3 M NaOH

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Reaction Flask: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser is oven-dried and flushed with nitrogen.

-

Generation of Diphenylketene: To the flask, add diphenylacetyl chloride (e.g., 9.23 g, 40.0 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath. Add triethylamine (e.g., 5.6 mL, 40.0 mmol) dropwise via syringe over 10 minutes. The solution will turn a canary yellow color, and a white solid (triethylammonium chloride) will precipitate. Stir the reaction mixture at 0 °C for 30 minutes.

-

Cycloaddition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add cyclopentene (e.g., 7.0 mL, 79.2 mmol) dropwise.

-

Addition of this compound: In a separate, dry, nitrogen-flushed addition funnel, place the this compound solution in hexanes (e.g., 95.0 mL, 95.0 mmol). Add the this compound solution dropwise to the reaction mixture over approximately 50 minutes, maintaining the temperature at -78 °C. The mixture will become a dark red/black color.

-

Reaction Time: Stir the reaction mixture at -78 °C for an additional hour after the addition is complete.

-

Quenching: Quench the reaction by slowly adding triethylamine (5 mL) down the walls of the flask, followed by the dropwise addition of deionized water (20 mL) over 15 minutes.

-

Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add diethyl ether (100 mL) and 1 M HCl (100 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

Caption: Workflow for the [2+2] cycloaddition reaction.

Ziegler-Natta Polymerization

This compound is a crucial component in Ziegler-Natta catalyst systems for the polymerization of olefins. It often acts as a co-catalyst and can be involved in the preparation of the solid catalyst support.[10][11][12]

General Principle: A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum compound (the co-catalyst). The preparation of the catalyst often involves the reaction of a magnesium compound with an aluminum alkyl halide to form a magnesium chloride support, which is then treated with the titanium compound.

Example of Catalyst Preparation (Illustrative):

-

Support Preparation: A magnesium hydrocarbyloxy compound is reacted with a chlorinating agent, such as this compound, in a non-polar hydrocarbon solvent. This reaction produces a solution containing a magnesium-aluminum complex.[13]

-

Impregnation: The resulting solution is then used to impregnate a porous particulate support material, such as silica.

-

Titanation: The impregnated support is then treated with a chlorine-containing tetravalent titanium compound, like titanium tetrachloride.

-

Activation: The final solid catalyst is then used in the polymerization reaction in conjunction with a co-catalyst, which can be an aluminum alkyl such as triethylaluminum.

The specific ratios of reactants, reaction times, and temperatures are critical for the catalyst's activity and the properties of the resulting polymer and are often proprietary.

Friedel-Crafts Acylation

This compound can be used as a Lewis acid catalyst in Friedel-Crafts acylation reactions, particularly for the acylation of alkenes.[14]

General Reaction: Alkene + Acyl Halide --(EtAlCl₂)--> α,β-Unsaturated Ketone

Illustrative Procedure:

-

Reaction Setup: A solution of the alkene in an inert solvent (e.g., dichloromethane) is prepared in a dry, nitrogen-flushed reaction vessel and cooled to a low temperature (e.g., -78 °C to 0 °C).

-

Catalyst Addition: this compound is added to the alkene solution.

-

Acyl Halide Addition: The acyl halide is added dropwise to the reaction mixture.

-

Reaction and Workup: The reaction is stirred for a specified time at the low temperature and then quenched with water or a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is then purified, typically by chromatography or distillation.

The use of this compound in these reactions can offer advantages in terms of reactivity and selectivity compared to other Lewis acids.[14][15]

Safety and Handling

This compound is a hazardous substance that requires special handling procedures.

-

Pyrophoric: It ignites spontaneously upon contact with air.[1][2][3][4]

-

Water Reactive: It reacts violently with water, releasing flammable ethane (B1197151) gas and corrosive hydrogen chloride fumes.[1][2][3][4]

-

Corrosive: It can cause severe burns to the skin and eyes.[5]

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves, must be worn.[9] Storage should be in a cool, dry place away from sources of ignition and incompatible materials.[6]

This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, it is crucial to consult the primary literature and relevant safety data sheets.

References

- 1. ETHYL ALUMINUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. nouryon.com [nouryon.com]

- 3. This compound CAS#: 563-43-9 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. redwop.net [redwop.net]

- 7. Buy this compound | 563-43-9 [smolecule.com]

- 8. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scispace.com [scispace.com]

- 11. data.epo.org [data.epo.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. EP1265934B1 - Preparation of a ziegler-natta catalyst - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tuodaindus.com [tuodaindus.com]

An In-depth Technical Guide to the Reactivity of Ethylaluminum Dichloride with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of ethylaluminum dichloride (EADC) with protic solvents. EADC is a highly reactive organoaluminum compound and a potent Lewis acid, utilized as a catalyst and co-catalyst in various chemical syntheses, including Ziegler-Natta polymerization and Friedel-Crafts reactions.[1] Its high reactivity, however, necessitates stringent safety protocols, particularly when handling in the presence of protic solvents such as water, alcohols, and amines, with which it reacts vigorously.[2][3] This document outlines the quantitative data available on these reactions, details experimental methodologies for their study, and provides visual representations of the underlying chemical processes.

Core Reactivity and Hazards

This compound is a pyrophoric compound that can ignite spontaneously in the presence of air and reacts violently with water and other protic solvents.[2][4][5] These reactions are highly exothermic and often result in the evolution of flammable and corrosive gases. The primary hazard associated with the reaction of EADC with protic solvents is the rapid release of energy and the generation of hazardous byproducts. Therefore, all manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using specialized air-sensitive techniques.[4][6]

Quantitative Data on Reactivity

Quantitative data on the reactivity of this compound with protic solvents is limited in publicly available literature, primarily due to the hazardous and rapid nature of these reactions. However, key thermodynamic parameters have been established for its reaction with water (hydrolysis) and for the compound itself.

Table 1: Thermodynamic Data for this compound and its Hydrolysis

| Parameter | Value | Units | Source(s) |

| Heat of Hydrolysis (ΔHhydrolysis) | 2806 | kJ/kg | |

| Standard Enthalpy of Formation (ΔfH°liquid) | -537.6 ± 8.7 | kJ/mol | [7] |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -2072.8 ± 3.8 | kJ/mol | [7] |

Reaction with Protic Solvents: Pathways and Products

The reaction of this compound with protic solvents (H-X, where X = OH, OR, NHR, etc.) proceeds via a vigorous acid-base reaction, driven by the high Lewis acidity of the aluminum center. The general reaction involves the cleavage of the aluminum-ethyl bond and the formation of a more stable aluminum-heteroatom bond, with the concurrent evolution of ethane (B1197151) gas. In the presence of excess protic solvent, the aluminum-chloride bonds will also react.

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is extremely rapid and violent, producing ethane and hydrogen chloride gases, along with aluminum hydroxide (B78521) precipitates.[5][8]

Overall Reaction: C₂H₅AlCl₂ + 3H₂O → Al(OH)₃ + C₂H₆ + 2HCl

Reaction with Alcohols (Alcoholysis)

The reaction with alcohols is analogous to hydrolysis and is also highly exothermic. It results in the formation of aluminum alkoxides, ethane, and hydrogen chloride.[9] The initial reaction is the alcoholysis of the ethyl-aluminum bond.

Initial Reaction: C₂H₅AlCl₂ + ROH → Cl₂AlOR + C₂H₆

With excess alcohol, further reaction with the chloro ligands can occur.

Reaction with Amines (Aminolysis)

Primary and secondary amines react vigorously with this compound in a similar fashion to water and alcohols, yielding aluminum amides, ethane, and hydrogen chloride.[10][11]

Initial Reaction: C₂H₅AlCl₂ + R₂NH → Cl₂AlNR₂ + C₂H₆

Experimental Protocols

The study of the reactivity of this compound with protic solvents requires specialized equipment and adherence to strict safety protocols due to its pyrophoric and highly reactive nature.[4][6] The following are generalized methodologies for key experiments.

General Handling and Safety Precautions

-

Inert Atmosphere: All manipulations of EADC must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4]

-

Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene gloves) are mandatory.[2][6]

-

Quenching: Small amounts of residual EADC can be quenched by slow addition to a stirred, cooled solution of a less reactive alcohol (e.g., isopropanol) in an inert solvent, followed by the slow addition of water.

-

Spill Management: Spills should be covered with a dry, inert absorbent material such as sand or powdered lime. Water should never be used to clean up an EADC spill.[4]

Experimental Workflow: In-situ Reaction Monitoring

Modern spectroscopic techniques allow for the real-time monitoring of these rapid reactions, providing valuable kinetic and mechanistic data.[12]

Methodology for In-situ ¹H NMR Spectroscopy:

-

Preparation: Under an inert atmosphere, prepare a stock solution of EADC in a dry, deuterated solvent (e.g., benzene-d₆). In a separate vial, prepare a solution of the protic solvent in the same deuterated solvent. An inert internal standard (e.g., tetramethylsilane) should be included for quantitative analysis.

-

Reaction Setup: In a glovebox, add the protic solvent solution to a sealable NMR tube. Cool the NMR tube to a low temperature (e.g., -78 °C) using a cold bath.

-

Initiation and Monitoring: Inject the pre-cooled EADC solution into the NMR tube. Quickly cap the tube and transfer it to the NMR spectrometer, which has been pre-cooled to the desired reaction temperature.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Analysis: Process the spectra to identify and quantify the signals corresponding to the reactants, products (e.g., ethane), and any observable intermediates. Plot the concentrations of these species as a function of time to determine the reaction kinetics.

Calorimetry for Enthalpy of Reaction Determination

Reaction calorimetry can be used to measure the heat evolved during the reaction of EADC with a protic solvent.

Methodology for Reaction Calorimetry:

-

Calorimeter Setup: A reaction calorimeter, which is a well-insulated reactor equipped with a sensitive temperature probe, a stirrer, and an injection port, is required. The calorimeter is placed in a controlled temperature bath.

-

Reagent Preparation: A known amount of the protic solvent, dissolved in a large excess of an inert solvent (e.g., toluene), is placed in the calorimeter and allowed to reach thermal equilibrium. A solution of EADC in the same solvent is prepared in a syringe.

-

Reaction Initiation: The EADC solution is injected into the calorimeter, and the temperature change is recorded as a function of time.

-

Data Analysis: The heat evolved (q) is calculated using the equation q = CcalΔT, where Ccal is the heat capacity of the calorimeter and its contents, and ΔT is the temperature change. The molar enthalpy of reaction (ΔH) is then determined by dividing q by the number of moles of the limiting reactant.

Gasometric Analysis for Reaction Stoichiometry

The evolution of ethane gas can be measured to determine the stoichiometry of the reaction.

Methodology for Gasometric Analysis:

-

Apparatus: A gas-tight reaction flask connected to a gas burette or a mass flow meter is used. The flask is maintained at a constant temperature.

-

Reaction: A known amount of EADC solution is placed in the reaction flask under an inert atmosphere. The protic solvent is then injected into the flask.

-

Measurement: The volume of gas evolved is measured over time using the gas burette.

-

Analysis: The total volume of gas produced is used to calculate the number of moles of ethane, which can then be related to the initial moles of EADC to confirm the reaction stoichiometry.

Conclusion

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 3. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. ehs.utexas.edu [ehs.utexas.edu]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. Collection - Experimental and Computational Studies of Trialkylaluminum and Alkylaluminum Chloride Reactions with Silica - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]

- 9. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 11. Amine alkylation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

Solubility of Ethylaluminum Dichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the solubility characteristics of ethylaluminum dichloride (EADC) in common organic solvents. Due to its pyrophoric and reactive nature, this guide also details essential experimental protocols for the safe determination of its solubility, addressing the specific needs of researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound (C₂H₅AlCl₂) is a highly reactive organoaluminum compound that finds extensive use as a catalyst and co-catalyst in Ziegler-Natta polymerization and as a Lewis acid in various organic syntheses.[1][2] Its efficacy in these applications is critically dependent on its solubility and behavior in organic solvents. EADC is a colorless to pale yellow liquid or solid (freezing point: 32°C) that is pyrophoric, igniting spontaneously upon exposure to air, and reacts violently with water.[3][4] These properties necessitate specialized handling procedures under an inert atmosphere.

Factors Influencing Solubility

The solubility of this compound is primarily dictated by the principle of "like dissolves like." Key factors influencing its solubility include:

-

Polarity: EADC has both a nonpolar ethyl group and polar aluminum-chlorine bonds. Its solubility is therefore significant in nonpolar and weakly polar solvents.

-

Solvent-Solute Interactions: EADC can form complexes with coordinating solvents, which can enhance its solubility. However, it will react with protic solvents such as alcohols and water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a range of solvents and temperatures is not extensively published in readily accessible literature. This is likely due to the challenges associated with handling this highly reactive material. However, based on available technical data sheets and chemical catalogs, a qualitative and semi-quantitative summary can be compiled. EADC is commercially available in solutions of specific concentrations, indicating that it is at least soluble to these levels in those solvents.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Reported Commercial Concentrations |

| Aliphatic Hydrocarbons | Hexane | Soluble[3] | 1.0 M[5] |

| Heptane | Soluble[3] | 0.9 M | |

| Aromatic Hydrocarbons | Toluene | Soluble[3] | 1.8 M |

| Ethers | Diethyl Ether | Miscible | Not commonly available |

| Chlorinated Hydrocarbons | Chloroform | Miscible | Not commonly available |

| Polar Aprotic Solvents | Acetone | Soluble[6] | Not commonly available |

| Protic Solvents | Alcohols | Miscible (Reactive)[6] | Not applicable due to reactivity |

| Water | Reacts Violently[3] | Not applicable due to reactivity |

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates that significant dissolution occurs, but it may not be limitless. The commercial concentrations provide a lower bound for the solubility at ambient temperature.

Experimental Protocol for Solubility Determination

The determination of the solubility of a pyrophoric and air-sensitive compound like this compound requires rigorous adherence to safety protocols and the use of specialized equipment. The following is a detailed methodology for this purpose.

4.1. Safety Precautions

-

All manipulations must be performed in a certified fume hood and within an inert atmosphere glovebox or using Schlenk line techniques.

-

Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile or neoprene), must be worn at all times.

-

An appropriate fire extinguisher for reactive metal fires (Class D) must be readily accessible.

-

All glassware must be oven-dried and cooled under an inert atmosphere before use.

-

All solvents must be anhydrous and deoxygenated.

4.2. Materials and Equipment

-

This compound

-

Anhydrous, deoxygenated organic solvents

-

Glovebox or Schlenk line with a supply of inert gas (e.g., argon or nitrogen)

-

Analytical balance (located inside the glovebox if possible)

-

Temperature-controlled shaker or stirrer

-

Gas-tight syringes and needles

-

Schlenk flasks or similar sealable reaction vessels

-

Syringe filters (PTFE, 0.2 µm)

-

Apparatus for quantitative analysis (e.g., ICP-AES for aluminum content, or a titration setup)

4.3. Experimental Procedure

The following workflow outlines the steps for determining the solubility of EADC at a specific temperature.

Caption: Experimental workflow for determining the solubility of this compound.

4.3.1. Preparation (Inside an Inert Atmosphere Glovebox)

-

Solvent Preparation: Ensure all solvents are rigorously dried and deoxygenated using standard laboratory procedures (e.g., passing through activated alumina (B75360) columns or distillation from appropriate drying agents).

-

Sample Preparation: In a tared, sealed vial, add a slight excess of this compound. The excess is crucial to ensure a saturated solution is formed.

-

Weighing: Accurately determine the mass of the vial with EADC.

-

Solvent Addition: To the vial containing the weighed EADC, add a precise volume of the anhydrous, deoxygenated solvent.

4.3.2. Equilibration

-

Sealing: Tightly seal the vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or on a stirrer with a temperature probe for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1°C.

4.3.3. Sampling

-

Settling: After the equilibration period, cease agitation and allow any undissolved EADC to settle completely.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a syringe filter. This step is critical to avoid transferring any solid particles.

4.3.4. Analysis

-

Quenching: The withdrawn sample must be carefully and slowly quenched by adding it to a solvent with which it reacts in a controlled manner (e.g., isopropanol), followed by hydrolysis with water or a dilute acid. This procedure must be performed in a fume hood.

-

Quantitative Analysis: The concentration of aluminum in the quenched and hydrolyzed sample is then determined using a suitable analytical technique such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or through titration methods.

-

Calculation: From the determined concentration of aluminum and the known volume of the supernatant sampled, the solubility of this compound in the specific solvent at the given temperature can be calculated and expressed in desired units (e.g., g/100 g solvent, mol/L).

Reactivity Considerations

The choice of solvent for any application involving this compound must take into account its high reactivity. EADC is a strong Lewis acid and will react with any protic or Lewis basic sites in the solvent or other molecules present.

Caption: Reactivity of this compound with common functional groups.

As illustrated, EADC will react violently with protic solvents like water and alcohols, producing ethane (B1197151) and hydrogen chloride gas.[6][7] It will form complexes with Lewis basic solvents such as ethers, and can react with carbonyl-containing solvents. Therefore, for most applications where the chemical integrity of EADC is required, non-coordinating, aprotic solvents like aliphatic or aromatic hydrocarbons are the preferred choice.

Conclusion

This compound is a versatile and powerful reagent in chemical synthesis and catalysis. Its solubility in nonpolar organic solvents is a key enabler of its utility. While precise quantitative solubility data remains scarce, this guide provides a framework for understanding its solubility characteristics and a detailed, safety-conscious protocol for its experimental determination. Researchers, scientists, and drug development professionals must exercise extreme caution and employ specialized techniques when handling this pyrophoric and reactive compound to ensure both personal safety and the integrity of their experimental results.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. Aluminum Alkyls [drugfuture.com]

- 3. nouryon.com [nouryon.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. エチルアルミニウムジクロリド 溶液 1.0 M in hexanes | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 563-43-9 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethylaluminum Dichloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethylaluminum dichloride (EADC), a highly reactive organoaluminum compound, is a crucial reagent and catalyst in various chemical syntheses. Its utility is intrinsically linked to its thermal characteristics. This technical guide provides a comprehensive overview of the thermal stability and decomposition of EADC. It consolidates quantitative data from various sources, details relevant experimental protocols for thermal analysis, and presents visual diagrams of the decomposition pathway and analytical workflows to offer a thorough resource for professionals handling this compound.

Thermal Stability of this compound (EADC)

This compound (C₂H₅AlCl₂) is a colorless to light yellow liquid that is highly valued for its role as a Lewis acid catalyst and alkylating agent.[1] However, its high reactivity also contributes to its thermal instability. EADC is stable when stored under a dry, inert atmosphere (such as nitrogen or argon) and away from heat.[2] The thermal stability is temperature-dependent, with decomposition beginning to occur at elevated temperatures. Sources indicate that decomposition starts at temperatures above 135°C, with other studies noting slow decomposition at temperatures exceeding 165°C.[1][2][3] One source specifies a thermal stability limit of approximately 140°C when held for three hours under a one-bar nitrogen atmosphere.[3] It is also pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][4][5]

Thermal Decomposition of EADC

When heated to its decomposition temperature, EADC breaks down, releasing a variety of products. The primary decomposition products are hydrocarbon gases.[1] In the presence of air (complete combustion), the hazardous decomposition products include aluminum oxide, carbon dioxide, and hydrogen chloride.[2][5] Other reported decomposition products under thermal stress include carbon monoxide, ethane (B1197151), and additional hydrocarbons.[6] The violent reactivity with water also leads to the production of flammable ethane gas and hydrogen chloride fumes.[1][5]

Decomposition Pathway

The thermal decomposition of EADC can be visualized as a process where the ethyl-aluminum bond cleaves, leading to the formation of various gaseous and solid byproducts. The specific pathway and products can be influenced by the presence of oxygen and other reagents.

Caption: Thermal Decomposition Pathways of EADC.

Quantitative Data Summary

The physical and thermochemical properties of this compound are summarized in the tables below. Data has been compiled from multiple sources, and variations may exist due to different experimental conditions.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Weight | 120.56 - 126.95 g/mol | [1][2][7][8] |

| Appearance | Clear to light yellow liquid | [1][9] |

| Density | 0.872 g/cm³ at 25°C - 1.227 g/cm³ at 35°C | [1][2][3][7][9] |

| Melting Point | -50°C to 32°C | [1][2][5][7][9] |

| Boiling Point | 115°C at 50 mmHg to 203°C at 760 mmHg | [1][2][7][9] |

| Flash Point | -18°C to 4.4°C | [1][6][7][10] |

| Viscosity | 1.10 mPa·s at 20°C - 3.7 mPa·s at 50°C | [1][2][3] |

| Vapor Pressure | 1 mmHg at 42°C - 92 hPa at 120°C | [3][7][10] |

Table 2: Thermochemical Properties of this compound

| Property | Value | References |

| Decomposition Temperature | Begins above 135°C - 180°C | [1][2][3][6] |

| Thermal Stability Limit | ~140°C (for 3h at 1 bar N₂) | [3] |

| Heat of Hydrolysis | 2795 - 2806 J/g | [2][3] |

| Heat of Vaporization | 163 - 164 J/g | [2][3] |

| Specific Heat | 1.23 J/g·°C at 57°C | [2][3] |

| Heat of Formation (ΔHf°) | -540 kJ/mol | [2] |

| Heat of Combustion (ΔHc°) | -2071 kJ/mol | [2] |

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition kinetics of EADC can be investigated using several standard analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which EADC decomposes by measuring changes in mass as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of EADC (typically 3-4 mg) is placed into an inert TGA pan (e.g., alumina (B75360) or platinum).[11] Due to EADC's pyrophoric nature, loading must be performed in an inert atmosphere (e.g., a glovebox).

-

Instrumentation: The analysis is conducted using a thermogravimetric analyzer.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.[11][12]

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. A plot of mass versus temperature (TGA curve) and its derivative (DTG curve) is generated.

-

Data Interpretation: The onset temperature of mass loss in the TGA curve indicates the beginning of decomposition. The DTG curve shows the temperature at which the rate of mass loss is maximal.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of EADC, identifying exothermic decomposition events and determining the enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small amount of EADC is hermetically sealed in a sample pan, typically made of aluminum or stainless steel, capable of withstanding pressure. This preparation must be done in an inert atmosphere.

-

Instrumentation: A differential scanning calorimeter is used, which measures the difference in heat flow between the sample and an inert reference.

-

Experimental Conditions: The sample is subjected to a controlled temperature program (e.g., heating at a constant rate of 5-20°C/min) under an inert atmosphere.[13]

-

Data Acquisition: The DSC curve plots heat flow against temperature. Exothermic events (like decomposition) appear as peaks.

-

Data Interpretation: The onset temperature of the exothermic peak indicates the start of decomposition. The area under the peak is proportional to the enthalpy of the reaction (ΔH).[14]

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a thermal runaway scenario under adiabatic conditions to determine critical safety parameters like the time to maximum rate (TMR) and self-accelerating decomposition temperature (SADT).[15]

Methodology:

-

Sample Preparation: A larger sample (typically 2-8 g) is loaded into a robust, spherical sample container (a "bomb"), often made of titanium or Hastelloy C.[16] The loading is performed under an inert atmosphere.

-

Instrumentation: An Accelerating Rate Calorimeter is used.[16][17]

-

Experimental Conditions: The instrument operates in a "heat-wait-seek" mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity) greater than a set sensitivity (e.g., 0.02°C/min).[15][16] Once an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample's temperature, preventing any heat loss.[17]

-

Data Acquisition: The ARC records the temperature and pressure of the sample as a function of time throughout the exothermic event.

-

Data Interpretation: The resulting data provides a temperature and pressure profile of the runaway reaction, which is used to calculate key safety parameters for safe storage and handling.[15]

Caption: Experimental Workflow for Thermal Stability Analysis.

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. nouryon.com [nouryon.com]

- 3. Buy this compound | 563-43-9 [smolecule.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. ETHYL ALUMINUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. gelest.com [gelest.com]

- 8. Aluminum, dichloroethyl- [webbook.nist.gov]

- 9. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. rua.ua.es [rua.ua.es]

- 12. Thermal decomposition kinetics of sodium carboxymethyl cellulose: Model-free methods | European Journal of Chemistry [eurjchem.com]

- 13. scispace.com [scispace.com]

- 14. Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. belmontscientific.com [belmontscientific.com]

- 16. brochures.metrohm.es [brochures.metrohm.es]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethylaluminum Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethylaluminum dichloride (EADC), a pyrophoric and highly reactive organoaluminum compound. Due to the air and moisture sensitivity of EADC, obtaining and handling samples for spectroscopic analysis requires specialized techniques. This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of EADC and provides detailed experimental protocols for the safe handling and analysis of such compounds.

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound (CH₃CH₂AlCl₂), the electron-withdrawing nature of the aluminum and chlorine atoms will influence the chemical shifts of the ethyl group protons and carbons.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| ¹H | -CH₂- | 0.5 - 1.5 | Quartet (q) | The methylene (B1212753) protons are directly attached to the electropositive aluminum atom, leading to a slight upfield shift compared to typical alkanes. Coupling with the adjacent methyl protons results in a quartet. |

| ¹H | -CH₃ | 1.0 - 2.0 | Triplet (t) | The methyl protons are adjacent to the methylene group, and their signal will be split into a triplet. The electron-withdrawing effect is less pronounced than on the methylene group. |

| ¹³C | -CH₂- | 5 - 15 | - | Similar to the protons, the methylene carbon is expected to be shifted slightly upfield due to the direct attachment to aluminum. |

| ¹³C | -CH₃ | 10 - 20 | - | The methyl carbon is less affected by the aluminum atom and is expected in a region typical for terminal methyl groups in organometallic compounds. |

Disclaimer: The chemical shift values presented are estimations based on general principles of NMR spectroscopy and data for similar organoaluminum compounds. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

The IR spectrum of this compound is expected to be relatively simple, dominated by the vibrations of the ethyl group and the aluminum-carbon bond.

| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H | Asymmetric & Symmetric Stretching | 2850 - 2980 | Strong |

| C-H | Methylene Scissoring | ~1465 | Medium |

| C-H | Methyl Umbrella Deformation | ~1375 | Medium |

| Al-C | Stretching | 600 - 700 | Medium to Strong |

Experimental Protocols

The pyrophoric nature of this compound necessitates the use of inert atmosphere techniques for all manipulations, including sample preparation for spectroscopic analysis.

2.1. Protocol for NMR Sample Preparation of Air-Sensitive Compounds

This protocol outlines the procedure for preparing an NMR sample of a pyrophoric liquid like this compound within a glovebox.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., benzene-d₆, toluene-d₈) stored over molecular sieves

-

NMR tube and cap (oven-dried and brought into the glovebox)

-

Glass Pasteur pipette and bulb

-

Small vial for dilution

-

Syringe and needle (if transferring from a septum-sealed bottle)

Procedure:

-

Inert Atmosphere: All manipulations must be performed in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

-

Aliquot Transfer: Carefully transfer a small, accurately measured volume of this compound into a clean, dry vial.

-

Dilution: Using a clean Pasteur pipette, add the desired amount of anhydrous deuterated solvent to the vial containing the EADC. Gently swirl the vial to ensure homogeneity.

-

Sample Transfer to NMR Tube: Transfer the prepared solution from the vial into the NMR tube using a clean Pasteur pipette.

-

Capping: Securely cap the NMR tube. For extended or high-temperature experiments, a flame-sealed NMR tube or a J. Young valve NMR tube is recommended to ensure a hermetic seal.

-

Decontamination: Before removing the NMR tube from the glovebox, wipe the exterior with a cloth lightly dampened with a non-reactive solvent to remove any traces of the pyrophoric material.

-

Analysis: The sample is now ready for NMR analysis. Inform the instrument operator of the nature of the sample.

2.2. Protocol for IR Spectroscopy of Air-Sensitive Liquids

Obtaining an IR spectrum of a pyrophoric liquid requires a sealed cell to prevent exposure to the atmosphere.

Materials:

-

This compound

-

Sealed liquid IR cell with windows transparent in the mid-IR range (e.g., NaCl, KBr)

-

Syringe and needle

-

Inert gas source (e.g., Schlenk line)

Procedure:

-

Cell Preparation: The IR cell must be thoroughly dried in an oven and cooled under a stream of dry, inert gas.

-

Sample Loading: In a glovebox or under a positive pressure of inert gas, use a syringe to draw a small amount of this compound.

-

Injection into the Cell: Carefully inject the liquid into the port of the sealed IR cell. Ensure there are no air bubbles in the light path.

-

Sealing: Seal the ports of the IR cell according to the manufacturer's instructions.

-

Analysis: Place the sealed cell in the sample compartment of the IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, the cell must be cleaned in a safe and appropriate manner, typically by flushing with a dry, inert solvent in a fume hood, followed by purging with inert gas.

Mandatory Visualization

The following diagrams illustrate key workflows for handling and analyzing this compound.

Caption: Workflow for preparing an NMR sample of an air-sensitive compound.

Commercial Production of Ethylaluminum Dichloride (EADC): A Technical Guide

Introduction

Ethylaluminum dichloride (EADC), with the chemical formula C₂H₅AlCl₂, is a highly reactive organoaluminum compound. It is a colorless to light-yellow liquid that is pyrophoric, igniting spontaneously upon contact with air, and reacts violently with water.[1][2] EADC is a crucial co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins such as polyethylene (B3416737) and polypropylene.[3][4] It also finds applications as a Lewis acid in organic synthesis, including in Friedel-Crafts reactions and Diels-Alder reactions.[4] This technical guide provides an in-depth overview of the core commercial production methods for this compound, targeting researchers, scientists, and drug development professionals.

Core Commercial Production Methods

The industrial synthesis of this compound is dominated by processes that are both economically viable and scalable. The primary methods involve the reaction of aluminum metal with ethyl chloride or the redistribution reactions of other organoaluminum compounds.

Direct Reaction of Aluminum with Ethyl Chloride

A significant commercial route for organoaluminum compounds involves the direct reaction of aluminum with alkyl halides. In the case of EADC, this process typically yields a mixture known as ethylaluminum sesquichloride (EASC), which is an equimolar mixture of diethylaluminum chloride (DEAC) and this compound (EADC).

Reaction Pathway:

The overall reaction to produce ethylaluminum sesquichloride is:

2 Al + 3 C₂H₅Cl → (C₂H₅)₃Al₂Cl₃

This product, EASC, can then be used as a starting material for the production of more defined ethylaluminum chlorides. To obtain a product richer in EADC, the stoichiometry of the reactants can be adjusted, or further reactions can be employed.

Experimental Protocol:

A general protocol for the industrial production of ethylaluminum sesquichloride, which contains EADC, is as follows:

-

Reactor Preparation: A high-pressure, stirred-tank reactor, typically made of carbon steel, is rendered inert and dry, usually by purging with nitrogen or argon.

-

Charging the Reactor: The reactor is charged with aluminum powder or turnings.

-

Initiation: The reaction is initiated by adding a small amount of an activator, such as iodine or a small quantity of pre-made organoaluminum compound.

-

Reaction Execution: Liquid ethyl chloride is fed into the reactor under controlled temperature and pressure. The reaction is highly exothermic and requires careful thermal management. The temperature is typically maintained between 80°C and 150°C, with pressures ranging from 5 to 20 atmospheres.

-

Product Separation: After the reaction is complete, the crude product, ethylaluminum sesquichloride, is separated from unreacted aluminum and other solid impurities by filtration or decantation under an inert atmosphere. The product is often used as a mixture or can be further processed to isolate EADC.

Logical Relationship of Direct Synthesis:

Caption: Direct synthesis of Ethylaluminum Sesquichloride.

Redistribution Reaction of Ethylaluminum Sesquichloride with Aluminum Trichloride (B1173362)

A common industrial method to produce EADC with higher purity involves the redistribution (or comproportionation) reaction between ethylaluminum sesquichloride (EASC) and aluminum trichloride (AlCl₃).[5][6]

Reaction Pathway:

(C₂H₅)₃Al₂Cl₃ + AlCl₃ → 3 C₂H₅AlCl₂

Experimental Protocol:

-

Reactor Setup: A glass-lined or stainless steel reactor equipped with a stirrer, heating/cooling jacket, and a distillation setup is used. The entire system is maintained under a dry, inert atmosphere.

-

Reactant Charging: Ethylaluminum sesquichloride is charged into the reactor.

-

Addition of Aluminum Trichloride: Anhydrous aluminum trichloride is added portion-wise to the EASC with vigorous stirring. The addition is controlled to manage the exothermic nature of the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 100°C and 150°C to ensure the completion of the redistribution reaction.

-

Purification: The resulting this compound is purified by vacuum distillation.[5] The product is collected as a colorless to pale yellow liquid.

Redistribution Reaction Workflow:

Caption: Workflow for EADC production via redistribution.

Reaction of Triethylaluminum (B1256330) with Aluminum Trichloride

Another commercially viable redistribution reaction involves triethylaluminum (TEA) and aluminum trichloride. By carefully controlling the stoichiometry, a high yield of EADC can be achieved.

Reaction Pathway:

(C₂H₅)₃Al + 2 AlCl₃ → 3 C₂H₅AlCl₂

Experimental Protocol:

-

Inert Atmosphere: The reaction is carried out in a dry, inert atmosphere (e.g., nitrogen).

-

Reactant Preparation: Triethylaluminum is dissolved in a suitable inert hydrocarbon solvent, such as hexane (B92381) or toluene.

-

Reaction Execution: Anhydrous aluminum trichloride is added gradually to the triethylaluminum solution. The reaction is exothermic and requires cooling to maintain the desired temperature, typically between 20°C and 80°C.

-

Monitoring: The progress of the reaction can be monitored by analyzing the composition of the reaction mixture using techniques like NMR spectroscopy or by titrating for aluminum and chloride content.

-

Product Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure, and the this compound can be purified by distillation.

Signaling Pathway of TEA and AlCl₃ Reaction:

Caption: Reaction pathway of TEA with AlCl₃.

Quantitative Data

The following table summarizes key quantitative data for commercial-grade this compound.

| Parameter | Value | Unit | Reference |

| Purity Specifications | |||

| Aluminum Content | ≥ 20.5 | wt% | [1] |

| Cl/Al Molar Ratio | 1.99 - 2.03 | [1] | |

| Ethane (B1197151) (from hydrolysis) | ≥ 99.0 | molar% | [1] |

| Physical Properties | |||

| Molecular Weight | 126.95 | g/mol | [1] |

| Density at 50°C | 1.200 | g/cm³ | [1] |

| Melting Point | 32 | °C | [1] |

| Boiling Point at 50 mmHg | 115 | °C | [1] |

| Thermochemical Properties | |||

| Heat of Formation (ΔHf°) | -540 | kJ/mol | [1] |

| Heat of Combustion (ΔHc°) | -2071 | kJ/mol | [1] |

| Heat of Hydrolysis | 2795 | J/g | [1] |

Purification and Handling

Purification:

The primary method for purifying this compound on a commercial scale is vacuum distillation .[5] Given its high reactivity and thermal sensitivity, distillation is performed under reduced pressure to lower the boiling point and prevent decomposition. Fractional distillation is employed to separate EADC from other organoaluminum compounds with different volatilities, such as diethylaluminum chloride or unreacted triethylaluminum.

Handling and Safety:

This compound is a hazardous material that requires stringent safety protocols.

-

Pyrophoricity: It ignites spontaneously in air.[1] All handling and transfers must be conducted under a dry, inert atmosphere, such as nitrogen or argon.

-

Reactivity with Water: EADC reacts violently with water, releasing flammable ethane gas and corrosive hydrogen chloride.[1] All equipment must be scrupulously dried before use.

-

Personal Protective Equipment (PPE): Full protective clothing, including fire-retardant garments, chemical-resistant gloves, and face shields, is mandatory.

-

Storage: EADC is stored in specialized carbon steel cylinders or portable tanks designed for pyrophoric liquids.[1]

Conclusion

The commercial production of this compound is a well-established industrial process critical for the polymer and fine chemical industries. The primary manufacturing routes involve the direct reaction of aluminum with ethyl chloride to produce an intermediate that is further refined, or through redistribution reactions of other aluminum alkyls. The choice of production method depends on factors such as raw material availability, desired purity, and production scale. Due to the hazardous nature of EADC, strict adherence to safety and handling protocols is paramount throughout the manufacturing and supply chain.

References

- 1. Aluminum, dichloroethyl- [webbook.nist.gov]

- 2. This compound 563-43-9 [sigmaaldrich.com]

- 3. Triethylaluminium - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Production equipment and production process of ethyl aluminum dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a New Reagent: An In-depth Technical Guide to the Discovery and History of Organoaluminum Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries and historical evolution of organoaluminum compounds, from their initial synthesis in the mid-19th century to their revolutionary impact on polymer chemistry and organic synthesis. We will explore the key milestones, the brilliant minds behind them, and the experimental foundations that paved the way for their widespread application.

The Nascent Years: A Serendipitous Discovery

The journey of organoaluminum chemistry began in 1859, a time of burgeoning exploration in the field of organometallics. While the synthesis of organozinc and organomercury compounds had already been achieved, the reactivity of aluminum with organic halides remained uncharted territory.

The First Organoaluminum Compound: Ethylaluminium Sesquiiodide

The first documented synthesis of an organoaluminum compound was achieved by Wilhelm Hallwachs and A. Schafarik. Their work, published in the Annalen der Chemie und Pharmacie, described the reaction of elemental aluminum with ethyl iodide. This pioneering experiment yielded a product they identified as ethylaluminium sesquiiodide ((C₂H₅)₃Al₂I₃).

Experimental Protocol: Synthesis of Ethylaluminium Sesquiiodide (Hallwachs and Schafarik, 1859)

While the original 1859 publication lacks the detailed step-by-step format of modern experimental procedures, the core methodology can be reconstructed as follows:

-

Reactants:

-

Aluminum foil or powder

-

Ethyl iodide (C₂H₅I)

-

-

Apparatus:

-

A glass flask or retort, likely fitted with a condenser to manage the exothermic reaction and volatile components.

-

-

Procedure:

-

Aluminum metal was combined with an excess of ethyl iodide in the reaction flask.

-

The mixture was heated to initiate the reaction. The original publication notes a vigorous, exothermic reaction.

-

Upon completion of the reaction, the excess ethyl iodide was likely removed by distillation.

-

The resulting product, a viscous liquid, was isolated and characterized based on its elemental composition and reactivity, particularly its violent reaction with water and air.

-

For nearly a century, organoaluminum compounds remained largely a laboratory curiosity, their extreme reactivity posing significant challenges to their study and application.

The Ziegler Revolution: A Paradigm Shift in Polymer Chemistry

The 1950s marked a turning point in the history of organoaluminum chemistry, largely due to the groundbreaking work of the German chemist Karl Ziegler. His systematic investigation into the reactions of organoaluminum compounds with olefins would not only earn him the Nobel Prize in Chemistry in 1963 but also revolutionize the field of polymer science.

The "Aufbau" Reaction and the Direct Synthesis of Trialkylaluminums

Ziegler's initial research focused on the "Aufbau" (growth) reaction, where ethylene (B1197577) could be added to triethylaluminum (B1256330) under high pressure and temperature to produce higher alkylaluminums. This led him to develop a more direct and economically viable method for the synthesis of trialkylaluminums, bypassing the need for Grignard reagents or organomercury compounds.

Experimental Protocol: Ziegler's Direct Synthesis of Triethylaluminum

This process involves the reaction of aluminum, hydrogen, and ethylene in the presence of a triethylaluminum initiator.

-

Reactants:

-

Aluminum powder

-

Hydrogen gas (H₂)

-

Ethylene gas (C₂H₄)

-

Triethylaluminum ((C₂H₅)₃Al) as an initiator

-

-

Reaction Conditions:

-

Temperature: 60-120 °C

-

Pressure: High pressure

-

-

Procedure:

-

A slurry of aluminum powder in a hydrocarbon solvent is prepared in a high-pressure autoclave.

-

A catalytic amount of triethylaluminum is added to the reactor.

-

The reactor is pressurized with hydrogen and ethylene.

-

The mixture is heated to the desired temperature, initiating the formation of diethylaluminum hydride, which then reacts with ethylene to form triethylaluminum.

-

The product is a mixture of trialkylaluminums with varying chain lengths, from which triethylaluminum can be isolated.

-

The Birth of Ziegler-Natta Catalysis

A serendipitous discovery in Ziegler's laboratory led to the development of what is now known as the Ziegler-Natta catalyst. The presence of a small amount of a transition metal salt, in this case, a nickel compound, was found to dramatically alter the course of the "Aufbau" reaction, leading to the dimerization of ethylene to 1-butene (B85601) instead of the expected chain growth.

This observation prompted a systematic investigation of other transition metal salts. In collaboration with the Italian chemist Giulio Natta, it was discovered that a combination of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, (C₂H₅)₃Al) could polymerize olefins at low pressures and temperatures to produce linear, high-molecular-weight polymers with remarkable stereospecificity. This was a monumental achievement, as the production of stereoregular polymers like isotactic polypropylene (B1209903) was not possible with existing polymerization methods.[1]

Experimental Protocol: Laboratory-Scale Preparation of a Ziegler-Natta Catalyst

The preparation of a Ziegler-Natta catalyst involves the reaction of a transition metal compound with an organoaluminum co-catalyst in an inert solvent.

-

Reactants:

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum ((C₂H₅)₃Al)

-

Anhydrous, oxygen-free hydrocarbon solvent (e.g., heptane)

-

-

Apparatus:

-

A Schlenk flask or a similar apparatus that allows for manipulation under an inert atmosphere (e.g., nitrogen or argon).

-

Magnetic stirrer

-

Syringes for the transfer of air- and moisture-sensitive reagents.

-

-

Procedure:

-